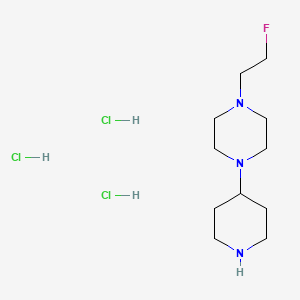

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis

The molecular formula of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine is C11H22FN3. The molecular weight is 215.31 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

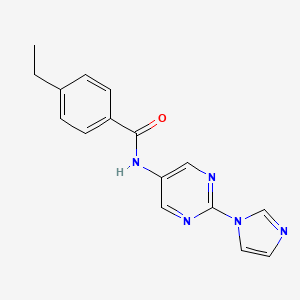

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride is involved in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, showcasing its importance in pharmaceutical chemistry. These compounds are part of a broader class of pharmaceuticals featuring a 4,4-bis(p-fluorophenyl)butyl group connected to nitrogen atoms within pyrrolidine, piperidine, or piperazine moieties. A key intermediate in their synthesis, 4,4-bis(p-fluorophenyl)butylbromide, is prepared starting from 4,4′-difluorobenzophenone, highlighting a route involving rhodium-catalyzed hydroformylation. This process underscores the compound's role in creating effective neuroleptic medications through intricate chemical syntheses (Botteghi et al., 2001).

Biological Activity and Medicinal Chemistry

The compound's derivatives have shown significant promise in various biological applications. For instance, novel conazole analogues, incorporating a piperazine nucleus, have been synthesized and evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest potential therapeutic applications in treating infections and managing metabolic disorders. The synthesis involves green chemistry techniques, emphasizing the compound's versatility and the sustainable approaches to drug development (Mermer et al., 2018).

Antitumor Activity

Additionally, a novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group have been synthesized and evaluated for their antitumor activity. These compounds exhibit significant inhibitory activity against tumor cells, suggesting the compound's utility in developing new anticancer agents. The synthesis utilizes microwave irradiation, showcasing modern techniques in medicinal chemistry to enhance the efficiency and yield of pharmacologically active compounds (Ding et al., 2016).

Antimalarial Agents

Piperazine derivatives have also been explored for their antimalarial properties. The synthesis and evaluation of such derivatives against Plasmodium falciparum demonstrate the compound's potential in contributing to the fight against malaria, a major global health challenge. The structural modifications and biological assessments suggest that specific features, such as a hydroxyl group, a propane chain, and a fluor, are crucial for antiplasmodial activity, providing insights into the design of more effective antimalarial drugs (Mendoza et al., 2011).

Zukünftige Richtungen

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the scientific community for potential applications of piperidine derivatives .

Eigenschaften

IUPAC Name |

1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FN3.3ClH/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11;;;/h11,13H,1-10H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOPKCXAJACYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CCF.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl3FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2666247.png)

![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2666250.png)

![(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666252.png)

![3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2666257.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea](/img/structure/B2666258.png)

![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2666259.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2666266.png)